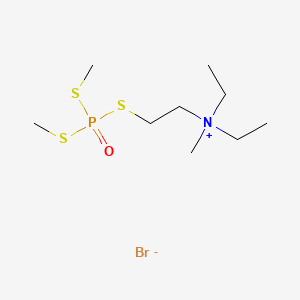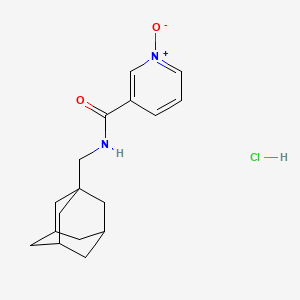
N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride: is a chemical compound with the molecular formula C17H23ClN2O2. It is known for its unique structure, which includes an adamantyl group attached to a nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride typically involves the reaction of 1-adamantylmethylamine with nicotinamide 1-oxide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The adamantyl group or the nicotinamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies related to cell signaling, metabolism, and enzyme activity .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have roles in drug development, particularly in targeting specific molecular pathways .
Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting redox reactions and energy metabolism .
Comparison with Similar Compounds
Nicotinamide: A simpler analog without the adamantyl group, used in various biochemical applications.
1-Adamantylmethylamine: A precursor in the synthesis of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride.
Nicotinamide 1-oxide: Another related compound with similar biochemical properties.
Uniqueness: this compound is unique due to the presence of both the adamantyl group and the nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H23ClN2O2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-1-oxidopyridin-1-ium-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c20-16(15-2-1-3-19(21)10-15)18-11-17-7-12-4-13(8-17)6-14(5-12)9-17;/h1-3,10,12-14H,4-9,11H2,(H,18,20);1H |
InChI Key |
YVKSVPQVOMGOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C[N+](=CC=C4)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


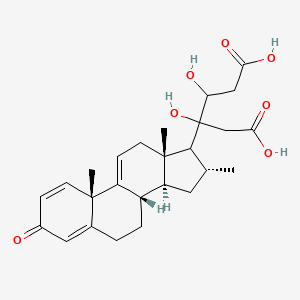
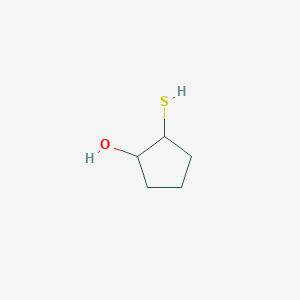
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
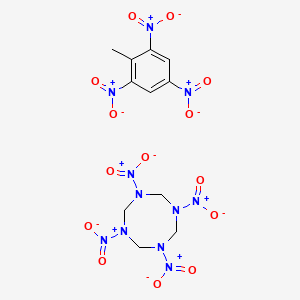
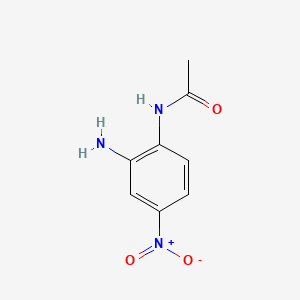

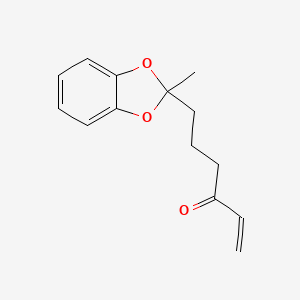
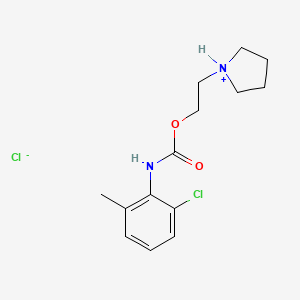
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
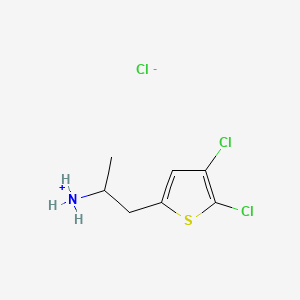
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
